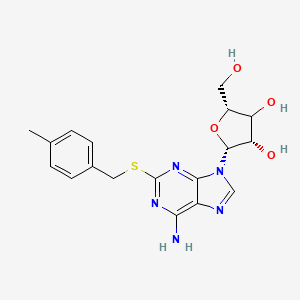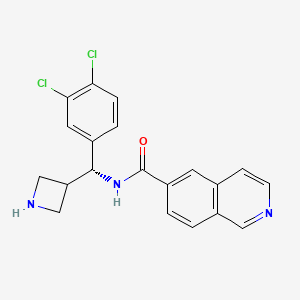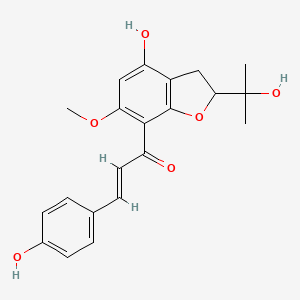
5-Hydroxy-TSU-68
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-TSU-68 is a hydroxylated derivative of TSU-68, which is a low molecular weight inhibitor of tyrosine kinases for vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 . This compound is primarily studied for its potential anticancer properties due to its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Vorbereitungsmethoden
5-Hydroxy-TSU-68 is synthesized through the hydroxylation of TSU-68The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of chemical synthesis and purification as those used in laboratory settings.
Analyse Chemischer Reaktionen
5-Hydroxy-TSU-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-TSU-68 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of indolinone derivatives.
Biology: It is used to investigate the role of tyrosine kinase inhibitors in cellular processes such as angiogenesis and cell proliferation.
Medicine: It is studied for its potential use as an anticancer agent due to its ability to inhibit angiogenesis and tumor growth.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
5-Hydroxy-TSU-68 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote angiogenesis and tumor growth. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-TSU-68 is similar to other hydroxylated indolinone derivatives, such as:
TSU-68: The parent compound of this compound, which also inhibits tyrosine kinases and has anticancer properties.
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of cancer.
Eigenschaften
Molekularformel |
C18H18N2O4 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
InChI-Schlüssel |
APJYZRJDCRLKDI-ZSOIEALJSA-N |
Isomerische SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O |
Kanonische SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)







![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
